6-Amino-4-chloro-2-iminopyrimidin-1(2H)-yl acetate
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Overview
Description
6-Amino-4-chloro-2-iminopyrimidin-1(2H)-yl acetate is a chemical compound with a unique structure that includes an acetoxy group, an amino group, and a chloro group attached to a dihydro-iminopyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-4-chloro-2-iminopyrimidin-1(2H)-yl acetate typically involves the reaction of a pyrimidine derivative with appropriate reagents under controlled conditions. One common method involves the use of piperidine and hydrolyzing agents to obtain the desired product . The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as distillation, crystallization, and purification to obtain the final product in a form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
6-Amino-4-chloro-2-iminopyrimidin-1(2H)-yl acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chloro group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different pyrimidine derivatives, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
6-Amino-4-chloro-2-iminopyrimidin-1(2H)-yl acetate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Amino-4-chloro-2-iminopyrimidin-1(2H)-yl acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-Amino-1,2-dihydro-1-hydroxy-2-imino-4-piperidinopyrimidine: A related compound with similar structural features.
4-Chloro-1,2-dihydro-2-iminopyrimidine: Another compound with a similar pyrimidine core but different functional groups.
Uniqueness
6-Amino-4-chloro-2-iminopyrimidin-1(2H)-yl acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Properties
CAS No. |
113674-67-2 |
---|---|
Molecular Formula |
C6H7ClN4O2 |
Molecular Weight |
202.60 g/mol |
IUPAC Name |
(6-amino-4-chloro-2-iminopyrimidin-1-yl) acetate |
InChI |
InChI=1S/C6H7ClN4O2/c1-3(12)13-11-5(8)2-4(7)10-6(11)9/h2,9H,8H2,1H3 |
InChI Key |
YDJAPSOKLLXXBT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)ON1C(=CC(=NC1=N)Cl)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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